1-[(1-Benzylpiperidin-4-yl)amino]hexan-2-ol
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Description
Scientific Research Applications
Catalytic Enantioselective Synthesis
One area of application involves its use in catalytic enantioselective synthesis processes. For instance, amino alcohols derived from camphor, which share structural similarities with "1-[(1-Benzylpiperidin-4-yl)amino]hexan-2-ol", have been utilized as ligands in the catalytic enantioselective addition of diethylzinc to benzaldehydes. This process is critical for producing chiral alcohols with high enantiomeric excess, which are valuable in pharmaceutical synthesis (Nevalainen & Nevalainen, 2001).
Acid-Degradable Epoxy Resins
Another application is in the development of acid-degradable epoxy resins. Hexahydro-s-triazine (HT) derivatives, which function in a similar reactive capacity to "1-[(1-Benzylpiperidin-4-yl)amino]hexan-2-ol", have been synthesized as curing agents for creating epoxy resins that can be controllably degraded with strong acid stimuli. These materials hold potential for environmentally friendly recycling processes (You et al., 2017).
Glycosylation for Biological Applications
In bioorganic chemistry, nickel-catalyzed stereoselective glycosylation using C(2)-N-substituted benzylidene D-glucosamine and galactosamine trichloroacetimidates has been applied for the formation of 1,2-cis-2-amino glycosides. This method is significant for synthesizing biologically relevant oligosaccharides and glycopeptides, indicating the utility of N-substituted amino alcohols in complex carbohydrate synthesis (Mensah, Yu, & Nguyen, 2010).
Synthesis of Bioactive Molecules
Moreover, specific synthesis methods have been developed for compounds structurally related to "1-[(1-Benzylpiperidin-4-yl)amino]hexan-2-ol", demonstrating its relevance in creating bioactive molecules. For example, a regio- and stereospecific synthesis approach has been reported for trans-3-amino-1-benzylpiperidin-4-ols, showcasing the potential intermediates for antitumor piperidine alkaloids (Grishina et al., 2017).
properties
IUPAC Name |
1-[(1-benzylpiperidin-4-yl)amino]hexan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-2-3-9-18(21)14-19-17-10-12-20(13-11-17)15-16-7-5-4-6-8-16/h4-8,17-19,21H,2-3,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHFAMLHBCFRGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CNC1CCN(CC1)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Benzylpiperidin-4-yl)amino]hexan-2-ol |
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